2-Chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide
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Overview
Description
2-Chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide is a heterocyclic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyridine ring substituted with chlorine, methyl, nitro, and carboxamide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursorsThe nitration is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The subsequent introduction of the carboxamide group can be achieved through various amide formation reactions, often involving reagents such as thionyl chloride and ammonia .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification processes are streamlined to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Carboxylic Acids: From the oxidation of methyl groups.
Scientific Research Applications
2-Chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes essential for cell wall synthesis . In medicinal applications, it may act by modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitropyridine: Shares the nitro and chloro substituents but lacks the methyl and carboxamide groups.
4-Chloro-2,6-dimethylpyridine: Similar structure but without the nitro and carboxamide groups.
2,4-Dichloro-5-nitropyridine: Contains two chlorine atoms and a nitro group but lacks the methyl and carboxamide groups.
Uniqueness
2-Chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups, along with the carboxamide functionality, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-chloro-4,6-dimethyl-5-nitropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O3/c1-3-5(8(10)13)7(9)11-4(2)6(3)12(14)15/h1-2H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOYXCPVEASOOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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